Cas no 2228768-01-0 (6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol)

6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
- EN300-1733326
- 2228768-01-0
-
- Inchi: 1S/C7H14N4O/c1-7(12)4-2-3-5-11-6-8-9-10-11/h6-7,12H,2-5H2,1H3
- InChI Key: RATVKYCQOCHSPW-UHFFFAOYSA-N
- SMILES: OC(C)CCCCN1C=NN=N1
Computed Properties
- Exact Mass: 170.11676108g/mol
- Monoisotopic Mass: 170.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 63.8Ų
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733326-1.0g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 1g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1733326-0.25g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1733326-5g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1733326-10g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1733326-0.5g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1733326-10.0g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1733326-0.1g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1733326-2.5g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 2.5g |
$2492.0 | 2023-09-20 | ||
Enamine | EN300-1733326-1g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1733326-0.05g |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol |
2228768-01-0 | 0.05g |
$1068.0 | 2023-09-20 |
6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol
Comprehensive Overview of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0): Properties, Applications, and Innovations
The compound 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0) is a versatile organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a tetrazole ring linked to a hexanol chain, offers a wide range of chemical reactivity and biological activity. This article delves into the properties, synthesis, and potential applications of this compound, while addressing common queries and trending topics in the field.
One of the most searched questions regarding 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol is its role in drug discovery. The tetrazole moiety is a well-known bioisostere for carboxylic acids, making it a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential to enhance the pharmacokinetic properties of drug candidates, such as improving metabolic stability and bioavailability. Recent studies have explored its incorporation into small-molecule inhibitors targeting enzymes like kinases and proteases, which are critical in treating diseases such as cancer and inflammation.
Another hot topic is the application of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol in polymer chemistry. The compound's ability to act as a crosslinking agent or a monomer modifier has been investigated for developing advanced materials with tailored properties. For instance, its incorporation into hydrogels or elastomers can impart unique mechanical strength and responsiveness to environmental stimuli. This aligns with the growing demand for smart materials in industries ranging from healthcare to electronics.
The synthesis of 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol typically involves the reaction of a hexanol derivative with a tetrazole precursor under controlled conditions. Optimizing the yield and purity of this process is a common challenge discussed in academic forums and patent literature. Recent advancements in green chemistry have also prompted researchers to explore eco-friendly synthetic routes, such as using catalytic methods or renewable solvents, to minimize environmental impact.
From a structural perspective, the compound's tetrazole ring contributes to its high dipole moment and hydrogen-bonding capacity, which are crucial for interactions in biological systems. These features make it a promising candidate for supramolecular chemistry applications, such as designing molecular sensors or self-assembling systems. Additionally, its stability under physiological conditions has sparked interest in its use for prodrug development, where controlled release of active agents is desired.
In the context of analytical chemistry, characterizing 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol often involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods help confirm its purity and identity, which are critical for regulatory compliance in pharmaceutical applications. Discussions on platforms like ResearchGate frequently highlight best practices for handling and analyzing this compound to ensure reproducible results.
Looking ahead, the demand for 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol is expected to rise as its applications expand into emerging fields like bioconjugation and nanotechnology. For example, its functional groups can be leveraged to attach biomolecules to nanoparticles, enabling targeted drug delivery systems. This aligns with the broader trend of personalized medicine and precision therapeutics, which dominate current scientific discourse.
To summarize, 6-(1H-1,2,3,4-tetrazol-1-yl)hexan-2-ol (CAS No. 2228768-01-0) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing innovations in synthesis and application, position it as a key player in advancing research and industrial solutions. By addressing frequently asked questions and integrating contemporary trends, this overview aims to provide a valuable resource for researchers and industry professionals alike.
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